molecular formula C9H9N3O B15098893 1H-Benzimidazol-2-amine,1-acetyl-(9CI) CAS No. 55142-10-4

1H-Benzimidazol-2-amine,1-acetyl-(9CI)

Cat. No.: B15098893
CAS No.: 55142-10-4
M. Wt: 175.19 g/mol
InChI Key: ORKAXQUWISLPHR-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine,1-acetyl-(9CI) is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-2-amine,1-acetyl-(9CI) typically involves the condensation of 1,2-phenylenediamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of 1H-Benzimidazol-2-amine,1-acetyl-(9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-amine,1-acetyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazol-2-amine,1-acetyl-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine,1-acetyl-(9CI) involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and disrupt cellular processes. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

  • 1H-Benzimidazol-5-amine
  • 1H-Benzimidazol-6-amine
  • 1-Acetyl-1H-benzimidazole
  • N-Acetylbenzimidazole

Comparison: 1H-Benzimidazol-2-amine,1-acetyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it exhibits higher stability and specific reactivity towards certain chemical reagents. Its unique structure also contributes to its diverse range of biological activities, making it a valuable compound in scientific research .

Properties

CAS No.

55142-10-4

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-aminobenzimidazol-1-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,1H3,(H2,10,11)

InChI Key

ORKAXQUWISLPHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1N

Origin of Product

United States

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